3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide
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Overview
Description
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound with significant importance in medicinal chemistry. It belongs to the quinoline family, known for its diverse biological activities. This compound has a molecular weight of 204.19 g/mol and a melting point of 222-225°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis of quinoline derivatives often involves multi-step processes, including acylation, cyclization, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline-2,4-dione derivatives, hydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating bacterial and viral infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline core structure and exhibit comparable biological activities.
Quinoline-2,4-diones: These derivatives have similar chemical properties and are used in various pharmaceutical applications.
Uniqueness
3-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .
Biological Activity
3-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, especially as an antimicrobial and antiviral agent. The molecular structure of this compound contributes to its unique biological properties, making it a subject of extensive research.
- Molecular Formula : C_10H_8N_2O_3
- Molecular Weight : 204.19 g/mol
- Melting Point : 222-225°C
The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and growth, leading to its antimicrobial effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an IC50 value indicating potent inhibition of bacterial growth .
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity. Studies indicate that derivatives of this compound can inhibit the replication of viruses such as Hepatitis B Virus (HBV) and HIV. The mechanisms involve interference with viral integrases and other critical viral proteins, leading to reduced viral loads in infected cells .
Antioxidant Properties
The compound also exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage. In various assays measuring lipid peroxidation and radical scavenging capabilities, this compound has shown substantial efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value significantly lower than many conventional antibiotics .
- Antiviral Potential : In a series of experiments targeting HBV replication, derivatives showed high inhibition rates at concentrations as low as 10 µM, indicating strong antiviral potential .
- Oxidative Stress Reduction : The compound exhibited over 70% inhibition of lipid peroxidation in cellular models, showcasing its antioxidant properties and potential protective effects against oxidative damage .
Properties
IUPAC Name |
3-hydroxy-4-oxo-1H-quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-10(15)7-9(14)8(13)5-3-1-2-4-6(5)12-7/h1-4,14H,(H2,11,15)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOIAUIYQFDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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